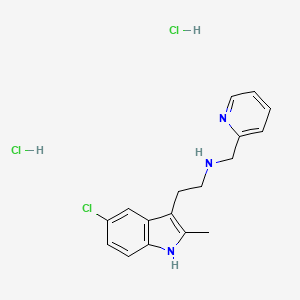

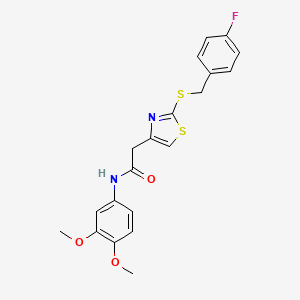

![molecular formula C11H19N3O2 B2898470 3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 949835-66-9](/img/structure/B2898470.png)

3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione” is a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione . It is a novel chemotype of delta opioid receptor agonists .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The 13 C NMR spectra of these compounds contain most low-field singlet signals with chemical shift values 175.5–183.2 ppm and 156.5–162.3 ppm assigned to the carbon atoms of the hydantoin cycle .Molecular Structure Analysis

The molecular structure of this compound is complex, as it is a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione . The structure is characterized by a spiro[4.5]decane core, which is a type of cycloalkane .Mecanismo De Acción

Target of Action

The primary target of 3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione is the 3-phosphoinositide-dependent protein kinase 1 (PDK1) . PDK1 plays a crucial role in the regulation of cell growth and survival, making it a significant target in the context of various diseases .

Mode of Action

The compound interacts with its target, PDK1, by binding to the active site of the enzyme .

Biochemical Pathways

The compound’s interaction with PDK1 affects the PI3K/AKT/mTOR pathway , a critical signaling pathway involved in cell survival, growth, and proliferation . By inhibiting PDK1, the compound can potentially disrupt this pathway, leading to altered cellular responses .

Pharmacokinetics

The pharmacokinetic properties of 3-(3-Aminopropyl)-1,3-diazaspiro[4The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability .

Result of Action

The inhibition of PDK1 by this compound can lead to a decrease in the activation of the PI3K/AKT/mTOR pathway . This could result in reduced cell growth and survival, potentially making the compound useful in the treatment of diseases characterized by abnormal cell proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other compounds or drugs, and specific characteristics of the target cells

Direcciones Futuras

The compound represents a novel class of delta opioid receptor agonists that could be expanded on to develop a clinical candidate drug . It has anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . This suggests potential applications in the treatment of neurological disorders, including migraine and chronic pain .

Análisis Bioquímico

Biochemical Properties

The compound 3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione has been identified as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key component in the necroptosis signaling pathway . It has also been found to interact with delta opioid receptors, exhibiting low β-arrestin 2 recruitment efficacy and sub-micromolar potency in reducing cAMP production .

Cellular Effects

In cellular contexts, this compound has been shown to influence cell function by interacting with specific signaling pathways. For instance, it has been found to inhibit the necroptosis pathway, a form of programmed cell death . This inhibition can potentially impact various cellular processes, including gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For instance, it has been suggested that the benzyl groups of this compound are inserted into the bottom of a deep hydrophobic pocket in RIPK1, forming T-shaped π–π interactions with His136 .

Propiedades

IUPAC Name |

3-(3-aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c12-7-4-8-14-9(15)11(13-10(14)16)5-2-1-3-6-11/h1-8,12H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYGSILBZGKBBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=O)N(C(=O)N2)CCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

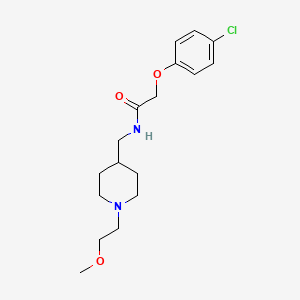

![2-nitro-N-[2,2,2-trichloro-1-[(3-hydroxyphenyl)carbamothioylamino]ethyl]benzamide](/img/structure/B2898387.png)

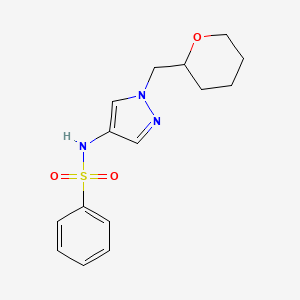

![1-(5-Chlorothiophene-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2898389.png)

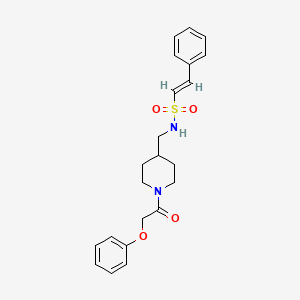

![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenylbenzamide](/img/structure/B2898395.png)

![N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2898397.png)

![N-[4-(dimethylsulfamoyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2898400.png)

![Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2898405.png)

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2898410.png)